4-[(2,5-dimethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
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Overview
Description
4-[(2,5-dimethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H26N4O3 and its molecular weight is 394.475. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
The synthesis of sulfonamide derivatives, including compounds structurally related to N-(4-chlorophenyl)-4-[4-methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide, has been a subject of considerable interest due to their diverse biological activities. For example, the synthesis and antiviral activity of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were explored, revealing certain compounds with anti-tobacco mosaic virus activity (Chen et al., 2010). Similarly, novel heterocyclic sulfonamides with potential anti-breast cancer and antimicrobial activities have been synthesized, starting from cyanoacetohydrazonoethyl-N-ethyl-N-methyl benzenesulfonamide (Debbabi et al., 2016).
Antagonistic Activities
The design of N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines has shown promise in the development of selective 5-HT7 receptor ligands or multifunctional agents. This approach may extend a polypharmacological approach to treating complex diseases, with some compounds exhibiting potent and selective antagonistic activities (Canale et al., 2016).
Antimicrobial Activities
Sulfonamide derivatives have been evaluated for their antimicrobial properties. For instance, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives were synthesized and showed significant antimicrobial activities against pathogens of Lycopersicon esculentum, highlighting the impact of substitutions on the benzhydryl ring and sulfonamide ring on antibacterial activity (Vinaya et al., 2009).
Potential Therapeutic Applications
The exploration of novel therapeutic applications for sulfonamide derivatives is ongoing. The synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates for Alzheimer’s disease treatment is one such example, where compounds were evaluated for enzyme inhibition activity against acetyl cholinesterase (AChE) (Rehman et al., 2018).
Mechanism of Action
Target of Action
The compound’s primary targets are C-Jun-amino-terminal kinase-interacting protein 1 and Mitogen-activated protein kinase 8 . These proteins play crucial roles in cellular signaling pathways, regulating various biological processes such as cell proliferation, differentiation, and apoptosis.
Mode of Action
It is known to interact with its targets, potentially influencing their activity and thus altering the signaling pathways they are involved in .
Biochemical Pathways
Given the targets of the compound, it is likely that it impacts pathways related to cell growth and survival, potentially influencing processes such as cell cycle progression and programmed cell death .
Result of Action
Given its targets, it may influence cell growth and survival, potentially having implications in conditions characterized by abnormal cell proliferation .
Properties
IUPAC Name |
4-(2,5-dimethoxyanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-6-26(7-2)22(27)17-13-23-21-16(10-8-14(3)24-21)20(17)25-18-12-15(28-4)9-11-19(18)29-5/h8-13H,6-7H2,1-5H3,(H,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXYMWNGDSFBKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=C(C=CC(=C3)OC)OC)C=CC(=N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.